molecular formula C18H15N3O3 B2990483 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide CAS No. 2034272-07-4

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide

Cat. No.: B2990483
CAS No.: 2034272-07-4
M. Wt: 321.336
InChI Key: QLJVKKCIMLCTEB-UHFFFAOYSA-N
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Description

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide is a complex organic compound known for its intricate chemical structure and potential applications in various scientific domains. This compound's unique architecture includes a furo-pyridin core attached to an indole carboxamide moiety, which contributes to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide involves multiple steps, typically starting from readily available starting materials. Common synthetic routes include:

  • Formation of the furo-pyridin core: This involves cyclization reactions using specific reagents and catalysts to form the fused ring system.

  • Attachment of the ethyl group: Utilizing alkylation reactions to introduce the ethyl side chain.

  • Introduction of the indole carboxamide: This step often involves coupling reactions, such as amidation, to attach the indole moiety.

Industrial Production Methods

In an industrial setting, the production may involve:

  • Optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.

  • Using continuous flow reactors for scalable synthesis.

  • Employing chromatography techniques for purification.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Transforming functional groups with oxidizing agents.

  • Reduction: Reducing agents can modify its structure.

  • Substitution: Both electrophilic and nucleophilic substitution reactions are possible.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Typically, organic solvents like dichloromethane or ethanol.

  • Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

Depending on the reaction, major products may include various functionalized derivatives of the original compound, offering potential for further applications.

Scientific Research Applications

Chemistry

  • Catalysis: Used as a catalyst or catalyst precursor in organic synthesis.

  • Material Science: Incorporation into polymers for advanced material properties.

Biology

  • Biological Probes: Used in the study of biological pathways and mechanisms due to its unique structure.

Medicine

  • Drug Development:

Industry

  • Chemical Manufacturing: Intermediate for the synthesis of other complex molecules.

  • Agrochemicals: Potential use in the development of pesticides or herbicides.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. Its structure allows it to fit into specific binding sites, inhibiting or activating biological pathways. Molecular docking studies often elucidate these interactions, highlighting pathways involved in metabolic or signaling processes.

Comparison with Similar Compounds

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide is unique due to its specific furo-pyridin and indole carboxamide structure. Similar compounds include:

  • N-(2-(5-oxofuro[3,4-b]pyridin-6(5H)-yl)ethyl)-1H-indole-2-carboxamide

  • N-(2-(7-oxofuro[2,3-c]quinolin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide

These compounds share structural motifs but differ in their specific ring structures and functional groups, leading to different reactivity and application profiles.

This compound stands out due to its precise ring fusion and potential for versatile applications in scientific research and industrial processes.

Properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-17(15-11-13-3-1-2-4-14(13)20-15)19-7-9-21-8-5-12-6-10-24-16(12)18(21)23/h1-6,8,10-11,20H,7,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJVKKCIMLCTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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